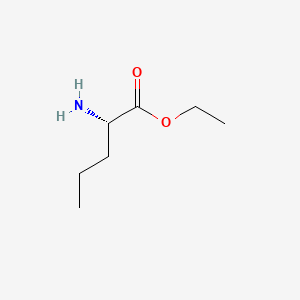

ethyl (2S)-2-aminopentanoate

Description

Significance of Chiral Alpha-Amino Acid Esters as Molecular Building Blocks

Chiral alpha-amino acids and their ester derivatives are fundamental building blocks in the realm of organic and medicinal chemistry. ineosopen.org Their inherent chirality and the presence of at least two reactive functional groups (an amino group and an ester group) make them exceptionally versatile starting materials for the synthesis of a wide array of complex molecules. acs.org These esters are crucial intermediates in the construction of peptides, natural products, and other biologically significant nitrogen-containing compounds. acs.orgnih.gov The ester functionality serves as a protecting group for the carboxylic acid, allowing for selective reactions at the amino group, while also enhancing solubility in organic solvents, which is advantageous for many synthetic transformations. Researchers utilize these chiral building blocks to introduce specific stereocenters into target molecules, a critical step in building complex structures with defined three-dimensional arrangements. acs.orgbeilstein-journals.org

Stereochemical Purity and Enantioselective Synthesis in Chemical Science

Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, known as enantiomers. numberanalytics.com In biological systems, this stereochemical distinction is paramount, as enzymes, receptors, and other biomolecules are themselves chiral and can interact differently with each enantiomer of a compound. rroij.comacs.org One enantiomer of a drug might provide a desired therapeutic effect, while the other could be inactive or even harmful, as famously exemplified by the drug thalidomide. rroij.comacs.org

Consequently, the ability to produce a single, desired enantiomer—a process known as enantioselective synthesis—is a cornerstone of modern chemical science. rroij.comnumberanalytics.com Achieving high stereochemical purity is a benchmark of synthetic efficiency and is crucial in fields like pharmaceuticals and agrochemicals to ensure the efficacy and safety of the final product. numberanalytics.comnumberanalytics.com Methodologies in asymmetric synthesis, including the use of chiral catalysts and auxiliaries, are continuously being developed to allow for the precise and efficient construction of enantiomerically pure molecules. beilstein-journals.orgrroij.com

Historical Development and Current Research Landscape of Pentanoate Derivatives

Pentanoic acid, also known as valeric acid, and its derivatives have a history rooted in the study of natural products, being first identified in the valerian plant (Valeriana officinalis). wikipedia.org Industrially, pentanoic acid is often produced via the oxo process from 1-butene. wikipedia.org The primary application of pentanoic acid is in the synthesis of its esters, such as ethyl pentanoate and pentyl pentanoate, which are valued for their pleasant, fruity aromas and are used in perfumes, cosmetics, and as food additives. wikipedia.orgatamanchemicals.com

In recent decades, research on pentanoate derivatives has expanded significantly into the life sciences. ontosight.ai Aryl sulfonamide-containing pentanoic acid analogs have been developed as potent inhibitors of matrix metalloproteinases (MMPs), enzymes implicated in cancer progression. researchgate.net This highlights a modern research trajectory where the pentanoate scaffold is functionalized to create targeted therapeutic agents. ontosight.airesearchgate.net Current research continues to explore pentanoate derivatives for applications ranging from biofuels to novel pharmaceuticals. wikipedia.org

Overview of Research Trajectories for Ethyl (2S)-2-aminopentanoate

This compound, the ethyl ester of the non-proteinogenic amino acid L-norvaline, serves as a key chiral intermediate in various synthetic endeavors. Its utility is demonstrated in the synthesis of complex pharmaceuticals. For instance, it is a documented starting material in the multi-step synthesis of perindopril, an angiotensin-converting enzyme (ACE) inhibitor. justia.com

Furthermore, research has shown its application in building more complex heterocyclic systems. A notable example is its use in the microwave-assisted synthesis of novel pyrimidine (B1678525) derivatives, which are a class of compounds with a wide range of biological activities and importance in medicinal chemistry. mdpi.comresearchgate.net Research also points to its use in creating value-added chemicals and exploring its potential as an immunosuppressant. google.comfrontiersin.org These trajectories underscore the role of this compound as a versatile building block for generating structurally diverse and functionally significant molecules.

Physicochemical and Spectroscopic Data

The following tables provide key identifiers for this compound and detailed spectroscopic findings for a representative derivative synthesized from it, illustrating the characterization methods used in relevant research.

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₇H₁₅NO₂ | nih.gov |

| Molecular Weight | 145.20 g/mol | nih.gov |

| CAS Number | 40918-51-2 (for hydrochloride salt) | nih.gov |

| Parent Compound | L-Norvaline | nih.gov |

| Spectroscopic Technique | Observed Signals and Data | Source |

|---|---|---|

| FTIR-ATR (cm⁻¹) | 3289 (N-H), 3070 (C-H aromatic), 2973 (C-H aliphatic), 1741 (C=O ester), 1633 (C=O amide) | mdpi.comresearchgate.net |

| ¹H-NMR (400 MHz, CDCl₃), δ (ppm) | 7.80–7.40 (m, benzoyl H), 7.24 (d, amide NH), 6.26 (s, pyrimidine H-5'), 4.82 (m, H-2), 4.19 (q, ethyl CH₂), 2.22 (s, pyrimidine CH₃), 1.26 (t, ethyl CH₃) | mdpi.comresearchgate.net |

| ¹³C-NMR (101 MHz, CDCl₃), δ (ppm) | 172.8 (ester C=O), 167.5 (amide C=O), 167.4/162.4 (pyrimidine C), 134.1-127.3 (aromatic C), 61.6 (ethyl OCH₂), 52.9 (C-2), 14.3 (ethyl CH₃) | mdpi.comresearchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₂₀H₂₆N₄O₃: 370.2005; Found: 370.2038 | mdpi.comresearchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

ethyl (2S)-2-aminopentanoate |

InChI |

InChI=1S/C7H15NO2/c1-3-5-6(8)7(9)10-4-2/h6H,3-5,8H2,1-2H3/t6-/m0/s1 |

InChI Key |

DPBOUPADTRCCIH-LURJTMIESA-N |

Isomeric SMILES |

CCC[C@@H](C(=O)OCC)N |

Canonical SMILES |

CCCC(C(=O)OCC)N |

Origin of Product |

United States |

Advanced Methodologies for the Enantioselective Synthesis of Ethyl 2s 2 Aminopentanoate

Chemoenzymatic and Biocatalytic Approaches

The convergence of chemical and enzymatic techniques offers powerful and sustainable routes for the synthesis of enantiomerically pure compounds like ethyl (2S)-2-aminopentanoate. These methods leverage the high selectivity of enzymes to achieve desired stereochemical outcomes.

Enzymatic Resolution Techniques for Racemic Precursors

Enzymatic resolution is a widely employed method for the separation of enantiomers from a racemic mixture. In the context of this compound, this typically involves the use of lipases to selectively acylate or deacylate one enantiomer of a racemic precursor, allowing for the separation of the desired (S)-enantiomer.

Lipases, such as those from Candida antarctica (CAL-B) and Pseudomonas cepacia, are frequently utilized for the kinetic resolution of racemic amino acid esters. The process relies on the enzyme's ability to preferentially catalyze the reaction of one enantiomer, leaving the other unreacted. For instance, in a racemic mixture of ethyl 2-aminopentanoate, a lipase (B570770) could selectively catalyze the N-acylation of the (R)-enantiomer, allowing the unreacted (S)-enantiomer, this compound, to be isolated with high enantiomeric excess (e.e.).

Table 1: Representative Lipases in the Kinetic Resolution of Amino Esters

| Enzyme Source | Acylating Agent | Solvent | Typical Enantioselectivity (E value) |

|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Ethyl acetate | Toluene | >200 |

| Pseudomonas cepacia Lipase | Isopropenyl acetate | Diisopropyl ether | High |

This table presents typical data for the resolution of α-amino esters and is illustrative of the potential application to ethyl 2-aminopentanoate.

Asymmetric Biotransformations Utilizing Specific Enzymes (e.g., Opine Dehydrogenase, Transaminases)

Asymmetric biotransformations create a chiral center from a prochiral substrate, offering a direct route to the desired enantiomer.

Opine Dehydrogenase (ODH): This class of enzymes catalyzes the NAD(P)H-dependent reductive amination of α-keto acids with amino acids. wikipedia.orgqmul.ac.uk An opine dehydrogenase from Arthrobacter sp. has been shown to act on L-2-aminopentanoic acid. wikipedia.orgqmul.ac.uk This suggests a potential synthetic route where a suitable α-keto acid precursor is reductively aminated to yield (2S)-2-aminopentanoic acid, which can then be esterified to the ethyl ester. The high stereospecificity of ODH would ensure the formation of the (S)-enantiomer. researchgate.net

Transaminases (TAs): Transaminases, particularly ω-transaminases, are powerful biocatalysts for the asymmetric synthesis of chiral amines and amino acids from prochiral ketones and α-keto acids, respectively. nih.govnih.gov In a potential synthesis of this compound, an ω-transaminase could be used to catalyze the transfer of an amino group from an amino donor (e.g., L-alanine or isopropylamine) to ethyl 2-oxopentanoate (B1239548). The stereoselectivity of the transaminase would dictate the configuration of the resulting amino ester. nih.govnih.gov Engineered transaminases have shown broad substrate scope and high enantioselectivity for a variety of substrates, making this a promising approach. nih.gov

Table 2: Enzymes for Asymmetric Synthesis of Chiral Amines/Amino Acids

| Enzyme | Substrate Type | Amino Donor | Key Advantage |

|---|---|---|---|

| Opine Dehydrogenase | α-Keto acid | Amino acid | High stereospecificity |

This table illustrates the potential application of these enzyme classes for the synthesis of this compound.

Asymmetric Chemical Synthesis Strategies

Parallel to biocatalytic methods, asymmetric chemical synthesis provides a robust toolkit for the enantioselective production of this compound, employing chiral auxiliaries, catalysts, and innovative energy sources.

Chiral Auxiliaries and Catalysts in Stereoselective Esterification

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org In the synthesis of this compound, a chiral auxiliary could be attached to 2-aminopentanoic acid to direct a subsequent esterification or an alkylation reaction stereoselectively. Evans' oxazolidinone auxiliaries, for example, are widely used to direct the alkylation of enolates derived from N-acylated derivatives, which after cleavage of the auxiliary, would yield the α-amino acid with high enantiopurity.

Alternatively, stereoselective esterification can be achieved using chiral catalysts. A chiral catalyst can differentiate between the two enantiomers of a racemic carboxylic acid or can catalyze the esterification of a prochiral precursor in an enantioselective manner. While specific examples for this compound are not prevalent in readily available literature, the principles of asymmetric catalysis are well-established for similar transformations.

Enantioselective Transformation of Non-Chiral Substrates

A highly efficient approach in asymmetric synthesis is the direct conversion of a non-chiral starting material into a chiral product. This avoids the need for resolution of a racemic mixture. For the synthesis of this compound, this could involve the asymmetric hydrogenation or amination of a suitable prochiral precursor. For instance, the asymmetric hydrogenation of an enamine or an α,β-unsaturated ester precursor using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) could furnish the desired product with high enantioselectivity.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearcher.life The esterification of amino acids is a reaction that can benefit significantly from microwave irradiation. nih.gov

The direct esterification of 2-aminopentanoic acid with ethanol (B145695) under acidic catalysis can be efficiently promoted by microwave heating. This method offers a rapid and potentially solvent-free approach to obtaining the ethyl ester. While this does not inherently introduce chirality, when coupled with a preceding enantioselective step or a chiral starting material, it provides an efficient final step in the synthesis of this compound. Microwave-assisted protocols have also been developed for the synthesis of various amino ester derivatives, highlighting the broad applicability of this technology in amino acid chemistry. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Esterification

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours to days | Minutes |

| Energy Input | Indirect heating | Direct molecular heating |

| Yields | Often moderate | Often improved |

| Side Reactions | More prevalent | Often reduced |

This table provides a general comparison, with specific outcomes being substrate and reaction dependent.

Green Chemistry Principles in the Synthesis of Chiral Amino Acid Esters

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include the use of safer solvents, maximizing atom economy, and employing catalytic and renewable resources. In the synthesis of chiral amino acid esters, these principles are being applied to develop more environmentally benign and efficient manufacturing routes. Biocatalysis, in particular, has emerged as a powerful tool, offering high selectivity under mild reaction conditions, often in aqueous or solvent-free systems. acs.orgpharmasalmanac.com

The reduction or elimination of volatile organic solvents is a cornerstone of green chemistry. Solvent-free systems and aqueous media offer significant environmental benefits, including reduced pollution, lower costs, and improved safety.

Solvent-Free Synthesis:

Solvent-free reaction conditions, often referred to as "neat" reactions, can lead to higher reaction rates, easier product separation, and reduced reactor volume. Biocatalytic esterification using immobilized lipases is particularly well-suited for solvent-free synthesis. researchgate.netnih.govmdpi.com For instance, the synthesis of various esters has been successfully demonstrated using immobilized lipases like Novozym® 435 (lipase B from Candida antarctica) in a solvent-free environment. researchgate.netmdpi.com These reactions are typically conducted at slightly elevated temperatures to ensure the liquidity of the reactants, with continuous removal of the water byproduct to drive the reaction equilibrium towards product formation. researchgate.net

A hypothetical solvent-free synthesis of this compound could involve the direct esterification of (2S)-2-aminopentanoic acid with ethanol, catalyzed by an immobilized lipase. The high substrate concentration in a solvent-free system can accelerate the enzymatic reaction.

Aqueous-Phase Synthesis:

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Enzymatic reactions, originating from biological systems, are often well-suited to aqueous environments. acs.org Lipase-catalyzed hydrolysis and esterification reactions can be performed in aqueous media or biphasic systems. acs.orgnih.gov For the synthesis of chiral amino acid esters, enzymatic kinetic resolution in an aqueous buffer is a common strategy. mdpi.com In this approach, a racemic mixture of the amino acid ester is subjected to hydrolysis by a lipase, which selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid.

For example, the lipase from Burkholderia cepacia (formerly Pseudomonas cepacia) has been used for the kinetic resolution of racemic amino acid esters through hydrolysis in an aqueous system, yielding the desired enantiomer with high enantiomeric excess (ee). mdpi.com

The following table illustrates representative conditions and outcomes for biocatalytic ester synthesis under green conditions, which could be adapted for this compound.

| Catalyst | Substrates | Reaction Type | Medium | Temperature (°C) | Conversion/Yield | Enantiomeric Excess (ee) | Reference |

| Novozym® 435 | 2-Methylhexanoic acid, 2-Ethylhexanol | Esterification | Solvent-Free | 70 | >97% | N/A | nih.govmdpi.com |

| Lipase TL IM | Aniline, Methyl acrylate | Michael Addition | Methanol | 35 | High Yield | N/A | mdpi.com |

| Lipase PSIM (Burkholderia cepacia) | Racemic β-amino carboxylic ester | Hydrolysis (Resolution) | iPr₂O / H₂O | 45 | >48% (for each enantiomer) | ≥99% | mdpi.com |

| Novozym® 435 | Fatty acids, Ethylhexyl alcohol | Esterification | Solvent-Free | 80 | >98% | N/A | researchgate.net |

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.gov A high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, minimizing waste. Sustainable synthetic routes prioritize high atom economy, use of renewable feedstocks, and catalytic rather than stoichiometric reagents.

Atom-Economy in Amino Acid Ester Synthesis:

Another highly atom-economical approach is the asymmetric reductive amination of a keto-ester precursor (ethyl 2-oxopentanoate). This can be achieved using amine dehydrogenases (AmDHs) or transaminases (ATAs). nih.govoup.com These enzymatic methods can convert a prochiral ketone directly into a chiral amine with high enantioselectivity. The use of whole-cell biocatalysts or multi-enzyme cascade systems can further enhance sustainability by regenerating expensive cofactors in situ. mdpi.com

Sustainable Synthetic Pathways:

A truly sustainable synthesis of this compound would ideally start from renewable resources. For instance, (2S)-2-aminopentanoic acid (L-norvaline) can be produced through fermentation processes using engineered microorganisms. This bio-derived amino acid can then be esterified using a green catalytic method.

The table below compares the theoretical atom economy of different synthetic approaches to chiral amino esters.

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Direct Enzymatic Esterification | (2S)-2-Aminopentanoic acid + Ethanol | This compound | H₂O | 88.9% |

| Asymmetric Reductive Amination | Ethyl 2-oxopentanoate + NH₃ + H₂ | This compound | H₂O | 88.9% |

| Strecker Synthesis (Traditional) | Butanal + NH₃ + HCN, then H₂O/H⁺, then EtOH/H⁺ | This compound | H₂O, NH₄⁺, etc. | <50% (multi-step, includes workup) |

By embracing green chemistry principles, the synthesis of this compound and other chiral amino acid esters can be shifted towards more sustainable, efficient, and economically viable processes. The use of biocatalysis in solvent-free or aqueous systems, coupled with a focus on maximizing atom economy, represents the forefront of advanced methodologies in this field.

Ethyl 2s 2 Aminopentanoate As a Chiral Synthon in Complex Molecular Architectures

Applications in Peptide and Peptidomimetic Synthesis

The structural similarity of L-norvaline to other natural amino acids like leucine and isoleucine allows for its incorporation into peptide structures to modulate their conformation, stability, and biological activity.

The incorporation of L-norvaline into peptide chains is readily achieved using standard solid-phase peptide synthesis (SPPS) or solution-phase methods. In modern peptide synthesis, the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is prevalent. The process involves anchoring the C-terminal amino acid to a solid resin support and sequentially adding N-α-protected amino acids. mdpi.comnih.gov For the inclusion of a norvaline residue, N-α-Fmoc-L-norvaline is used as the building block.

The coupling step, where the peptide bond is formed, is facilitated by a variety of activating reagents designed to be efficient and minimize racemization. researchgate.net Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure® to suppress side reactions. researchgate.netnih.gov More advanced uronium/aminium salt-based reagents like HBTU, HATU, and TBTU offer rapid and efficient coupling. nih.govmdpi.com

A practical example is the synthesis of a homologous series of protected L-norvaline oligopeptides, from dimer to heptamer. researchgate.net In this work, solution-phase synthesis was employed using t-butyloxycarbonyl (Boc) for N-protection and a methyl ester for C-protection, with DCC and the acylazide method utilized for peptide bond formation. researchgate.net These established methods demonstrate the straightforward integration of the L-norvaline scaffold into peptide backbones, yielding chemically and optically pure peptides. researchgate.net

| Reagent Class | Examples | Key Features |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Widely used, cost-effective; byproduct removal can be an issue (DCC). nih.govmdpi.com |

| Uronium/Aminium Salts | HBTU, HATU, TBTU | High coupling efficiency, low racemization, rapid reaction times. nih.govmdpi.com |

| Phosphonium Salts | BOP, PyBOP | Highly reactive, suitable for hindered couplings and cyclization. researchgate.net |

Non-ribosomal peptides (NRPs) are a class of natural products synthesized by large multienzyme complexes called non-ribosomal peptide synthetases (NRPSs). d-nb.infonih.gov These pathways are known for incorporating a vast array of non-proteinogenic amino acids, leading to immense structural diversity and a broad range of biological activities, including antibiotic and immunosuppressive functions. beilstein-journals.orgnih.gov

The chemical synthesis of analogs of these complex natural products is a key strategy in medicinal chemistry to improve their properties or to study their mechanism of action. L-norvaline is a non-proteinogenic amino acid that can be incorporated by some NRPS systems. d-nb.info Synthetic chemists can utilize ethyl (2S)-2-aminopentanoate or its corresponding acid as a building block to construct NRP analogs. By replacing a natural amino acid residue with L-norvaline, researchers can probe structure-activity relationships or enhance metabolic stability, as the unnatural side chain may be less susceptible to enzymatic degradation. This strategy allows for the creation of novel peptide analogs that mimic the structures and functions of NRPs but possess modified pharmacological profiles.

Contribution to the Stereoselective Synthesis of Nitrogen-Containing Heterocycles

The chiral backbone of this compound provides an excellent starting point for the stereoselective synthesis of various nitrogen-containing heterocycles, which are privileged scaffolds in many biologically active compounds. researchgate.netnih.gov

The stereoselective synthesis of substituted pyrrolidines and piperidines from chiral amino acids is a well-established strategy. nih.govcitedrive.com The synthesis of pyrrolidine derivatives can be achieved through the cyclization of acyclic precursors derived from amino acids. nih.govwhiterose.ac.uk For example, a common method involves the reduction of the carboxylic acid or ester function to an aldehyde, followed by intramolecular reductive amination to form the pyrrolidine ring, with the stereochemistry controlled by the starting material.

Similarly, piperidine scaffolds can be synthesized from amino acid derivatives. google.com One general approach involves the reductive cyclization of 6-oxoamino acid derivatives, which can be prepared from amino acids through chain extension. google.com A more specific strategy for preparing stereochemically defined piperidines starts from protected amino acids like L-glutamic acid, a close structural analog of L-aminopentanoic acid. This method involves the reduction of the protected amino acid to a dialdehyde, which can then undergo a one-pot reductive amination/cyclization to yield the piperidine ring with controlled stereochemistry at the C-2 position. nih.gov The application of this methodology using a derivative of (2S)-2-aminopentanoic acid would stereoselectively yield 2-substituted piperidines, which are valuable intermediates in pharmaceutical development. nih.govcitedrive.com

The construction of aromatic heterocyclic systems like pyrimidines from amino acid precursors is less direct than for saturated heterocycles. Standard pyrimidine (B1678525) syntheses typically involve the condensation of a three-carbon unit (like a 1,3-dicarbonyl compound) with an amidine-containing molecule. mdpi.comnih.gov Directly converting the linear alkyl side chain and amino-ester functionality of this compound into a pyrimidine ring is a complex transformation and not a commonly reported application for this synthon. The pyrimidine scaffold is, however, a critical component in a vast number of anticancer and other therapeutic agents. researchgate.netcaymanchem.com

While not a direct precursor for pyrimidines, the L-norvaline scaffold itself possesses inherent biological activity. L-norvaline is known to be an inhibitor of the enzyme arginase. medchemexpress.comnih.gov This activity has prompted research into its potential as a therapeutic agent for conditions where arginase upregulation is implicated, such as Alzheimer's disease. mdpi.com Therefore, while its role in the construction of other bioactive scaffolds is limited, L-norvaline itself serves as a bioactive molecule.

Precursor in the Synthesis of Chiral Ligands and Organocatalysts

The development of asymmetric catalysis relies heavily on the availability of enantiopure chiral ligands and organocatalysts. mdpi.com Amino acids are a readily available source of chirality and have been extensively used as precursors for these vital synthetic tools.

This compound can be readily converted into valuable chiral auxiliaries. A common transformation is the reduction of the ethyl ester group to a primary alcohol, yielding (S)-2-aminopentan-1-ol (L-norvalinol). This amino alcohol derivative is a classic structural motif for chiral ligands that can coordinate with metal centers to create catalysts for asymmetric transformations, such as alkylations, reductions, and additions. chemrxiv.org

Furthermore, derivatives of amino acids are used directly as organocatalysts, with L-proline being the most famous example. The catalytic activity often relies on the formation of iminium or enamine intermediates with substrates. While less common than proline, other amino acids and their derivatives, such as L-valine, have also been investigated as organocatalysts. Given its structural similarity to valine, derivatives of L-norvaline could likewise be employed in organocatalytic reactions, offering a different steric profile that could influence the efficiency and stereoselectivity of the catalyzed transformation. For example, chiral valine has been used in conjunction with achiral ligands to direct the self-assembly of chiral inorganic nanostructures, a principle that could be extended to norvaline. mdpi.com

| Derivative | Potential Application | Mode of Action |

|---|---|---|

| (S)-2-Aminopentan-1-ol (L-Norvalinol) | Chiral ligand for metal catalysis | Forms chiral metal complexes that create a stereically defined environment for reactions like asymmetric additions or hydrogenations. |

| L-Norvaline amides/esters | Organocatalyst | Can catalyze reactions via enamine or iminium ion formation, similar to proline, influencing the stereochemical outcome. |

| L-Norvaline-derived phosphines | Chiral phosphine (B1218219) ligand | Used in metal-catalyzed reactions like asymmetric hydrogenation and cross-coupling. chemrxiv.org |

Development of New Chiral Ligands for Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. This compound provides a readily available chiral scaffold for the synthesis of such ligands. The primary amino group and the ester functionality can be readily modified to introduce coordinating atoms, such as phosphorus and nitrogen, which are crucial for metal binding in catalytic applications.

One common strategy involves the conversion of the amino ester to a chiral amino alcohol, which can then be used to construct bidentate or tridentate ligands. For example, reduction of the ester group of N-protected this compound furnishes the corresponding chiral amino alcohol. This intermediate can then be transformed into various ligand classes, including phosphine-oxazoline (PHOX) ligands or other P,N-ligands. These ligands have demonstrated high efficacy in a range of metal-catalyzed asymmetric reactions, including palladium-catalyzed allylic alkylation and iridium-catalyzed hydrogenation.

The modular nature of ligand synthesis starting from amino acid derivatives allows for the systematic tuning of steric and electronic properties to optimize catalytic activity and enantioselectivity. The propyl side chain of this compound can influence the steric environment around the metal center, which is a critical factor in achieving high levels of stereocontrol.

Below is a table summarizing the types of chiral ligands that can be synthesized from amino acid precursors like this compound and their applications in asymmetric catalysis.

| Ligand Type | Key Structural Feature | Typical Asymmetric Reaction | Metal Catalyst |

| P,N-Ligands | Phosphorus and Nitrogen coordinating atoms | Allylic Alkylation, Hydrogenation | Palladium, Rhodium, Iridium |

| Bis(oxazoline) Ligands | Two chiral oxazoline rings | Aldol Reactions, Diels-Alder Reactions | Copper, Zinc, Magnesium |

| Aminophosphine Ligands | Amine and Phosphine functionalities | Hydrogenation, Hydrosilylation | Ruthenium, Rhodium |

Investigation of Organocatalytic Properties

In addition to serving as precursors for metal-coordinating ligands, derivatives of this compound have been investigated for their own intrinsic organocatalytic properties. The field of organocatalysis utilizes small organic molecules to catalyze chemical transformations, offering a metal-free alternative to traditional catalysis.

The chiral amine functionality of this compound is a key feature for its use in organocatalysis. For instance, derivatives where the amine is incorporated into a more complex scaffold, such as a prolinamide or a thiourea, can act as effective catalysts for various asymmetric reactions. These catalysts often operate through the formation of transient iminium or enamine intermediates with the substrates.

The development of organocatalysts derived from readily available chiral amino acids is a highly active area of research. These catalysts have been successfully applied to a range of transformations, including asymmetric aldol reactions, Michael additions, and Mannich reactions, providing access to chiral building blocks for the synthesis of pharmaceuticals and other fine chemicals. The specific steric and electronic properties imparted by the propyl side chain of the original this compound can influence the stereochemical outcome of the catalyzed reaction.

The following table details representative organocatalytic reactions where amino acid-derived catalysts are employed.

| Asymmetric Reaction | Catalyst Type | Role of the Amino Acid Moiety | Product Type |

| Aldol Reaction | Prolinamide or other amino acid derivatives | Forms a chiral enamine intermediate | β-Hydroxy carbonyl compounds |

| Michael Addition | Thiourea or squaramide derivatives | Activates the electrophile and nucleophile through hydrogen bonding | γ-Nitro carbonyl compounds, etc. |

| Mannich Reaction | Diarylprolinol silyl ethers | Forms a chiral enamine or iminium ion | β-Amino carbonyl compounds |

Role in the Synthesis of Natural Product Analogs and Derivatives

The synthesis of natural products and their analogs is a critical endeavor in medicinal chemistry and drug discovery. Chiral synthons like this compound play a pivotal role in the construction of these complex molecules in an enantiomerically pure form. The stereocenter and functional handles of this amino acid ester make it an ideal starting point for the synthesis of various classes of alkaloids and other bioactive compounds.

For instance, the carbon skeleton and stereochemistry of this compound are well-suited for the synthesis of piperidine alkaloids, such as coniine, and indolizidine alkaloids. wikipedia.orgnih.govnih.gov These synthetic strategies often involve the elaboration of the amino and ester groups to construct the heterocyclic core of the target molecule.

The following table provides examples of natural product classes for which chiral amino acids can serve as starting materials.

| Natural Product Class | Key Structural Motif | Synthetic Strategy from Amino Acid | Example |

| Piperidine Alkaloids | Substituted piperidine ring | Cyclization via manipulation of the amino and ester groups | Coniine wikipedia.org |

| Indolizidine Alkaloids | Fused five- and six-membered nitrogen-containing rings | Multi-step synthesis involving cyclization and ring-forming reactions | Swainsonine nih.gov |

| Pyrrolizidine Alkaloids | Fused five-membered nitrogen-containing rings | Construction of the bicyclic core from a chiral precursor | Retronecine |

Advanced Analytical and Spectroscopic Methodologies for the Characterization of Ethyl 2s 2 Aminopentanoate

Chromatographic Techniques for Enantiomeric Purity Assessment

The assessment of enantiomeric purity is a critical step in the quality control of chiral compounds. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases are the most powerful and widely used techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral HPLC is a cornerstone for the separation of enantiomers. The development of a successful method hinges on the selection of an appropriate chiral stationary phase (CSP) and mobile phase that can induce differential interactions between the two enantiomers, leading to their separation.

For amino acid esters like ethyl (2S)-2-aminopentanoate, polysaccharide-based CSPs are particularly effective. Columns such as those based on amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® series) provide the necessary chiral environment for resolution. The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create transient diastereomeric complexes with differing stabilities for each enantiomer.

Method development is often an empirical process, starting with screening different columns and mobile phases. phenomenex.com A typical approach for this compound would involve normal-phase chromatography, using a mobile phase consisting of a non-polar solvent like hexane (B92381) or heptane (B126788) with a polar modifier, such as isopropanol (B130326) or ethanol (B145695). The ratio of these solvents is optimized to achieve a balance between retention time and resolution.

An alternative and effective strategy is the chiral ligand-exchange chromatography (CLEC) technique. In this approach, a chiral selector, often an amino acid derivative, is added to the mobile phase or coated on the stationary phase. This selector forms transient diastereomeric complexes with the analyte enantiomers in the presence of a metal ion (typically Cu(II)). These complexes have different formation constants and/or mobilities, enabling their separation on a standard achiral column (e.g., C18).

Table 1: Example of Chiral HPLC Conditions for Norvaline Enantiomers using Ligand-Exchange Chromatography

| Parameter | Condition |

|---|---|

| Column | ACE-C18-AR coated with N-decyl-L-4-hydroxyproline |

| Mobile Phase | 50 mM phosphate (B84403) solution (pH 4.5), 1 mM Cu(II) |

| Flow Rate | 50 µL/min |

| Detection | UV |

Data adapted from a method for norvaline, which serves as a model for its ethyl ester derivative. researchgate.net

In some cases, derivatization of the amino group with a UV-active or fluorescent tag can be employed to enhance detection sensitivity, although this adds a step to the sample preparation process. chiralpedia.com

Gas Chromatography (GC) Coupled with Chiral Stationary Phases

Gas chromatography offers high resolution and sensitivity, making it an excellent technique for determining enantiomeric purity, particularly for volatile compounds or those that can be made volatile through derivatization. For amino acid esters, derivatization is a mandatory step to block the polar -NH2 and -COOH (if present) groups, preventing peak tailing and improving thermal stability.

A common two-step derivatization procedure for compounds like this compound involves:

Esterification: The carboxyl group of the parent amino acid is first esterified (in this case, it is already an ethyl ester).

Acylation: The amino group is then acylated using a reagent such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). This converts the primary amine into a less polar and more volatile amide.

The resulting N-acyl amino acid ester derivative can then be analyzed on a GC equipped with a chiral stationary phase. Cyclodextrin-based CSPs and phases based on chiral amino acid derivatives, such as Chirasil®-Val, are commonly used. These phases create a chiral environment within the column, allowing for differential partitioning of the enantiomeric derivatives, which results in different retention times. The choice of the specific CSP and the temperature program are critical parameters that are optimized to maximize the resolution between the enantiomeric peaks.

Advanced Spectroscopic Techniques for Structural Elucidation (Methodological Focus)

Spectroscopic methods are indispensable for confirming the chemical structure and stereochemistry of this compound. These techniques provide detailed information on the connectivity of atoms, molecular weight, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR spectra provide definitive confirmation of its constitution by revealing the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum would show characteristic signals for the ethyl group of the ester (a quartet for the -OCH₂- and a triplet for the -CH₃), the protons of the pentanoate chain, and the α-proton adjacent to the chiral center. The chemical shift of this α-proton is particularly informative. In ¹³C NMR, distinct signals would appear for the carbonyl carbon of the ester, the α-carbon, and the other aliphatic carbons in the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Ester C=O | - | ~173-175 |

| α-CH | ~3.4-3.6 (t) | ~54-56 |

| β-CH₂ | ~1.5-1.7 (m) | ~33-35 |

| γ-CH₂ | ~1.3-1.5 (m) | ~19-21 |

| δ-CH₃ | ~0.9 (t) | ~13-14 |

| -NH₂ | ~1.5-2.5 (br s) | - |

| Ester -OCH₂- | ~4.1-4.2 (q) | ~60-62 |

| Ester -CH₃ | ~1.2-1.3 (t) | ~14-15 |

(Predicted values are based on standard chemical shift ranges for similar functional groups. orgchemboulder.compressbooks.puborgchemboulder.comoregonstate.edu Coupling patterns: s=singlet, t=triplet, q=quartet, m=multiplet, br=broad).

Beyond simple structure confirmation, advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are used for conformational analysis. NOESY experiments detect protons that are close to each other in space, regardless of whether they are bonded. By observing cross-peaks between, for example, the α-proton and specific protons on the side chain, the preferred solution-state conformation around the Cα-Cβ bond can be determined. This information is vital for understanding how the molecule's shape influences its interactions and is crucial for interpreting chiroptical data.

Mass Spectrometry (MS) for Molecular Identity and Derivatization Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and to gain structural information through the analysis of its fragmentation patterns. For this compound (MW = 145.20 g/mol ), electron ionization (EI) would produce a molecular ion peak ([M]⁺˙) at an m/z of 145.

The fragmentation of the molecular ion provides a fingerprint that helps to confirm the structure. Key fragmentation pathways for amino acid esters include cleavage of the bonds adjacent to the carbonyl group and the amino group.

Table 3: Expected Key Fragment Ions in the EI-Mass Spectrum of this compound

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 145 | [C₇H₁₅NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 100 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester |

| 88 | [CH(NH₂)(CH₂CH₂CH₃)]⁺ | α-cleavage, loss of the carboethoxy radical (•COOEt) |

| 72 | [M - COOCH₂CH₃]⁺ | Loss of the entire carboethoxy group |

| 70 | [M - NH₂ - C₂H₅]⁺ | McLafferty rearrangement (loss of ethene) followed by loss of the amino group |

(Fragmentation patterns predicted based on established principles for esters and amines. libretexts.orgdocbrown.info)

When MS is coupled with GC or HPLC, it becomes a powerful tool for analyzing derivatized samples. For instance, after derivatization for GC analysis, the mass spectrum will show a molecular ion corresponding to the N-acyl derivative, and the fragmentation will provide confirmation of both the original amino acid ester structure and the successful derivatization.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination Methodologies

Chiroptical techniques, which measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, are the ultimate methods for determining the absolute configuration of a stereocenter.

Electronic Circular Dichroism (ECD) measures the difference in absorbance (Δε = εL - εR) as a function of wavelength. An ECD spectrum will show positive or negative peaks, known as Cotton effects, in the region of a molecule's UV-Vis chromophores. For this compound, the primary chromophore is the ester carbonyl group (C=O). This group exhibits a weak n→π* electronic transition at approximately 210-220 nm.

The sign of the Cotton effect associated with this transition is directly related to the absolute configuration at the α-carbon. The spatial arrangement of the atoms and groups around the carbonyl chromophore dictates the sign. According to the Octant Rule for carbonyls, the space around the C=O group is divided into eight regions, each contributing either positively or negatively to the Cotton effect. For the (2S)-configuration, with the propyl side chain and amino group arranged in their lowest energy conformation, a specific (and typically positive) Cotton effect is predicted. By comparing the experimentally measured ECD spectrum with theoretical predictions from quantum chemical calculations, the (S) or (R) configuration can be assigned with a high degree of confidence.

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength. An ORD curve shows a characteristic shape in the region of a chromophore's absorption, which is directly related to the ECD spectrum (via the Kronig-Kramers relations). A positive Cotton effect in ECD corresponds to an ORD curve that peaks at a longer wavelength before crossing the zero line and troughing at a shorter wavelength. Both ECD and ORD provide a non-destructive method for the unambiguous assignment of the absolute stereochemistry of this compound. researchgate.netdatapdf.com

Derivatization Methods for Enhanced Analytical Sensitivity and Selectivity

Derivatization is a chemical modification process employed to convert an analyte into a product with properties more suitable for a specific analytical technique. For this compound, this typically involves targeting the primary amine group to improve detection and chromatographic behavior.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. Since this compound already possesses an ethyl ester group, derivatization primarily focuses on the acylation of the amino group to increase volatility and thermal stability. researchgate.net This two-step derivatization process, involving esterification followed by acylation, is a common strategy for amino acids in general. nist.gov

Common acylation reagents include perfluorinated anhydrides such as trifluoroacetic anhydride (TFAA) and pentafluoropropionic anhydride (PFPA), as well as various chloroformates. libretexts.orgresearchgate.net The reaction with TFAA, for instance, converts the primary amine of this compound into a stable N-trifluoroacetyl derivative. This derivatization significantly enhances the compound's volatility, making it amenable to GC separation.

When coupled with a chiral stationary phase column, such as Chirasil-L-Val, this method allows for the enantioselective separation of D- and L-isomers. libretexts.orgresearchgate.net The subsequent mass spectrometry analysis provides structural information and enables quantification. The fragmentation pattern of the derivatized molecule is key to its identification. For an N-trifluoroacetyl this compound derivative, characteristic fragments would arise from the cleavage of the ester and acyl groups, as well as the alkyl side chain. libretexts.orgtdl.orgnih.gov

Table 1: Illustrative GC/MS Data for Derivatized this compound This table presents representative data based on typical fragmentation patterns of similar derivatized amino acid esters.

| Derivative | Acylating Reagent | Chiral Column Example | Typical Retention Time (min) | Key Mass Fragments (m/z) |

| N-Trifluoroacetyl-ethyl (2S)-2-aminopentanoate | Trifluoroacetic Anhydride (TFAA) | Chirasil-L-Val | 10-15 | Molecular Ion [M]+, [M-OC2H5]+, [M-COOC2H5]+, fragments from the propyl side chain |

| N-Pentafluoropropionyl-ethyl (2S)-2-aminopentanoate | Pentafluoropropionic Anhydride (PFPA) | Rt-gammaDEXsa | 12-18 | Molecular Ion [M]+, [M-OC2H5]+, [M-COOC2H5]+, fragments from the propyl side chain |

| N-Isobutoxycarbonyl-ethyl (2S)-2-aminopentanoate | Isobutyl Chloroformate | Chirasil-L-Val | 15-20 | Molecular Ion [M]+, [M-OC2H5]+, [M-COOC2H5]+, fragments from the propyl side chain |

High-performance liquid chromatography (HPLC) is a versatile technique for separating non-volatile compounds. To enhance the detection of this compound, which lacks a strong chromophore, pre-column or post-column derivatization with fluorescent or UV-active reagents is commonly employed. nih.govmiamioh.edu

Fluorescent Reagents:

o-Phthalaldehyde (OPA): OPA reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. miamioh.edusigmaaldrich.comspectrumchemical.com This is a rapid and sensitive pre-column derivatization method.

Dansyl Chloride (DNS-Cl): This reagent reacts with primary and secondary amines to produce highly fluorescent sulfonamide derivatives. The derivatization is stable, though the reaction time can be longer. sheridancollege.ca

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is another popular reagent that reacts with primary and secondary amines to yield stable, fluorescent adducts. nih.gov

UV-Active Reagents:

Phenyl Isothiocyanate (PITC): PITC reacts with the amino group to form a phenylthiocarbamoyl (PTC) derivative, which has a strong UV absorbance around 254 nm. This method is well-established for amino acid analysis.

2,4-Dinitrofluorobenzene (DNFB): Also known as Sanger's reagent, DNFB reacts with primary and secondary amines to form stable dinitrophenyl (DNP) derivatives that absorb UV light. nih.gov

The choice of reagent depends on the desired sensitivity, selectivity, and the compatibility with the HPLC system and sample matrix.

Table 2: Common Derivatization Reagents for HPLC Analysis of this compound

| Reagent | Detection Method | Typical Excitation (λex) / Emission (λem) or UV Wavelength (nm) | Key Features |

| o-Phthalaldehyde (OPA) | Fluorescence | λex: ~340 nm / λem: ~450 nm | Rapid reaction, high sensitivity, specific for primary amines. spectrumchemical.comjst.go.jp |

| Dansyl Chloride (DNS-Cl) | Fluorescence | λex: ~335 nm / λem: ~520 nm | Stable derivatives, reacts with primary and secondary amines. sheridancollege.ca |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Fluorescence | λex: ~265 nm / λem: ~310 nm | Stable derivatives, reacts with primary and secondary amines. nih.gov |

| Phenyl Isothiocyanate (PITC) | UV-Visible | ~254 nm | Forms stable PTC-derivatives, widely used. |

| 2,4-Dinitrofluorobenzene (DNFB) | UV-Visible | ~360 nm | Forms stable DNP-derivatives. nih.gov |

Methodologies for Quantitative Analysis in Research Settings

Accurate quantification of this compound is essential for many research applications. Both GC-MS and HPLC-based methods can be rigorously validated for quantitative purposes. nih.govnih.gov

For GC-MS, quantitative analysis is typically performed in the selected ion monitoring (SIM) mode. science.gov In SIM, the mass spectrometer is set to detect only a few characteristic ions of the derivatized analyte, which significantly increases sensitivity and selectivity by reducing background noise. The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is highly recommended for the most accurate and precise quantification, as it compensates for variations in sample preparation and instrument response. researchgate.netd-nb.info

In HPLC, quantification is achieved by integrating the peak area of the derivatized analyte in the chromatogram and comparing it to a calibration curve generated from standards of known concentrations. sigmaaldrich.com An internal standard, such as a structurally similar compound not present in the sample (e.g., norvaline for other amino acid analyses), should be used to correct for injection volume variations and other potential errors. sigmaaldrich.com

Method validation is a critical step to ensure the reliability of quantitative data. Key validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.gov

Table 3: Overview of Quantitative Analysis Parameters

| Analytical Technique | Detection Mode | Internal Standard Strategy | Key Validation Parameters |

| GC-MS | Selected Ion Monitoring (SIM) | Stable isotope-labeled analog (e.g., D-labeled this compound) | Linearity, Accuracy, Precision, Specificity, LOD, LOQ |

| HPLC | Fluorescence | Structurally similar compound (e.g., another amino acid ester not in the sample) | Linearity, Accuracy, Precision, Specificity, LOD, LOQ |

| HPLC | UV-Visible | Structurally similar compound | Linearity, Accuracy, Precision, Specificity, LOD, LOQ |

Computational and Theoretical Investigations of Ethyl 2s 2 Aminopentanoate

Reaction Mechanism Studies and Transition State AnalysisComputational studies detailing the reaction mechanisms and transition state analyses for ethyl (2S)-2-aminopentanoate are not available in the reviewed literature.

Due to the absence of specific research data for this compound, the generation of a thorough and scientifically accurate article adhering to the provided outline is not feasible without resorting to speculation, which would contradict the requirements for accuracy and factual reporting.

Prediction of Spectroscopic Properties through Theoretical Models

While extensive experimental spectroscopic data for this compound may be limited in publicly accessible literature, its spectral characteristics can be accurately predicted using modern computational chemistry. Theoretical models, particularly those based on Density Functional Theory (DFT), serve as powerful tools for elucidating spectroscopic properties, aiding in structural confirmation and analysis. acs.orgresearchgate.net These ab initio and DFT methods allow for the calculation of nuclear magnetic resonance (NMR) chemical shifts, vibrational frequencies (Infrared and Raman), and electronic transitions (UV-Vis), providing a detailed theoretical spectrum that can be correlated with experimental findings. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational spectroscopy, frequently employed to resolve structural ambiguities. nih.gov For this compound, these calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, such as with the B3LYP functional and a basis set like 6-311+G(d,p). mdpi.comnih.gov

The process involves first optimizing the molecule's three-dimensional geometry to find its lowest energy conformation. Following this, the GIAO method is used to calculate the isotropic magnetic shielding tensors for each nucleus in the optimized structure. These absolute shielding values (σ) are then converted into chemical shifts (δ) relative to a reference standard, typically Tetramethylsilane (TMS), using the equation: δ_sample = σ_TMS - σ_sample. researchgate.net The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), can further refine the accuracy of the predicted shifts by accounting for solvent effects.

Below are the anticipated ¹H and ¹³C NMR chemical shifts for this compound, as would be predicted by such theoretical models.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are illustrative values based on typical DFT calculation outputs for similar structures.

| Atom | Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C=O | 1 | - | 174.5 |

| CH(NH₂) | 2 | 3.50 | 55.2 |

| CH₂ | 3 | 1.65, 1.45 | 34.1 |

| CH₂ | 4 | 1.40 | 19.8 |

| CH₃ | 5 | 0.92 | 13.7 |

| O-CH₂ | 6 | 4.15 | 61.3 |

| CH₃ | 7 | 1.25 | 14.2 |

| NH₂ | - | 1.80 (broad) | - |

Vibrational Spectroscopy (IR and Raman)

Theoretical vibrational analysis using DFT provides the harmonic frequencies corresponding to the fundamental modes of molecular vibration, which are observed in Infrared (IR) and Raman spectra. uh.edu Calculations performed at a level like B3LYP/6-31G(d) can predict the frequencies and intensities of these vibrations. mdpi.com

The predicted frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96) to achieve better agreement with experimental data. nih.gov These calculations are invaluable for assigning specific absorption bands to the corresponding molecular motions, such as stretching, bending, and twisting of functional groups.

Key predicted vibrational frequencies for this compound are detailed below, highlighting the characteristic signals for its ester and amine functionalities.

Table 2: Predicted Fundamental Vibrational Frequencies for this compound Note: These are illustrative values based on typical DFT calculation outputs for similar structures.

| Predicted Frequency (cm⁻¹, Scaled) | Vibrational Mode | Functional Group |

|---|---|---|

| 3380, 3310 | N-H Asymmetric & Symmetric Stretch | Amine |

| 2965, 2878 | C-H Aliphatic Stretch | Alkyl Chain |

| 1738 | C=O Carbonyl Stretch | Ester |

| 1610 | N-H Scissoring (Bend) | Amine |

| 1460 | C-H Bend | Alkyl Chain |

| 1185 | C-O Stretch (Ester Linkage) | Ester |

Electronic Spectroscopy (UV-Vis)

The electronic absorption properties, observed in UV-Vis spectroscopy, are predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netfaccts.de This method calculates the energies required to promote electrons from occupied molecular orbitals to unoccupied ones (excited states). For a saturated molecule like this compound, the relevant transitions are typically n→σ* from the lone pairs on the oxygen and nitrogen atoms, and n→π* associated with the carbonyl group.

These transitions for aliphatic amines and esters generally occur at short wavelengths, falling in the deep UV region (< 220 nm), and often exhibit low molar absorptivity. TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strength (f), which is a theoretical measure of the transition's intensity.

Table 3: Predicted Electronic Transitions for this compound Note: These are illustrative values based on typical TD-DFT calculation outputs.

| Predicted λmax (nm) | Oscillator Strength (f) | Predominant Transition |

|---|---|---|

| ~210 | ~0.05 | n→π* (C=O) |

| ~195 | ~0.02 | n→σ* (N, O) |

Biochemical and Enzymatic Interaction Research Focused on Ethyl 2s 2 Aminopentanoate Strictly in Vitro/mechanistic

Substrate Specificity Studies of Aminoacyl-tRNA Synthetases and Related Enzymes (In Vitro)

There is no available research on whether ethyl (2S)-2-aminopentanoate can act as a substrate for any known aminoacyl-tRNA synthetases. These enzymes are crucial for protein synthesis, as they are responsible for attaching the correct amino acid to its corresponding transfer RNA (tRNA) molecule.

Mechanistic Insights into Enzyme-Substrate Recognition

Due to the absence of studies on its interaction with aminoacyl-tRNA synthetases, there are no mechanistic insights into how such an enzyme might recognize or bind to this compound.

Investigation of Analogues as Potential Enzyme Probes

The potential utility of this compound or its analogues as probes to study enzyme mechanisms has not been investigated in any published research.

Role in In Vitro Enzyme Inhibition Studies

No studies have been published that investigate the inhibitory effects of this compound on any enzyme.

Kinetic Characterization of Enzyme Inhibition by the Compound and Its Derivatives

Consequently, there is no kinetic data, such as inhibition constants (K_i) or IC50 values, available to characterize the potential enzyme inhibitory activity of this compound or any of its derivatives.

Structural Basis of Enzyme-Inhibitor Interactions

There are no X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy studies that provide a structural basis for any potential interaction between this compound and an enzyme.

Mechanistic Investigations of Peptide Bond Formation (In Vitro Models)

The involvement of this compound in in vitro models of peptide bond formation has not been a subject of published research.

Emerging Research Frontiers and Future Directions

Integration into Advanced Materials Science and Polymer Chemistry

The incorporation of amino acid derivatives into polymers is a burgeoning area of materials science, driven by the demand for biocompatible, biodegradable, and functional materials. Ethyl (2S)-2-aminopentanoate serves as a valuable monomer or modifying agent in the synthesis of such advanced polymers.

Researchers are exploring the use of amino acid-based building blocks to create polymers with tailored properties. For instance, the inherent chirality of this compound can be exploited to synthesize polymers with specific secondary structures, influencing their mechanical and optical properties. The amino and ester groups provide reactive sites for polymerization and cross-linking, enabling the formation of diverse polymer architectures, including polyesters, polyamides, and poly(ester amide)s. These polymers are finding applications in biomedical fields, such as in drug delivery systems and tissue engineering scaffolds, due to their biocompatibility and controlled degradation profiles.

A significant area of interest is the development of "smart" or "stimuli-responsive" polymers. By incorporating this compound into polymer chains, materials can be designed to respond to changes in their environment, such as pH or temperature. This responsiveness is attributed to the protonation/deprotonation of the amino group or conformational changes in the polymer backbone.

Furthermore, the principles of self-healing materials are being applied to polymers derived from amino acids. rsc.org The hydrogen bonding capabilities of the amino and carbonyl groups within the polymer structure can facilitate reversible cross-linking, allowing the material to repair itself after damage. rsc.org While direct examples of this compound in self-healing polymers are still emerging, the foundational research on similar amino acid-bearing copolymers suggests a promising future for its application in this domain. rsc.org

Table 1: Potential Applications of this compound in Polymer Science

| Application Area | Polymer Type | Key Feature |

|---|---|---|

| Biomedical Devices | Biodegradable Polyesters/Polyamides | Biocompatibility, Controlled Degradation |

| Drug Delivery | pH-Responsive Polymers | Stimuli-Responsive Release |

| Tissue Engineering | Bioactive Scaffolds | Cell Adhesion and Proliferation |

Novel Derivatization Strategies for Enhanced Chemical Functionality

The chemical versatility of this compound allows for a wide range of derivatization strategies to enhance its functionality and expand its applications. The primary amine and the ester group are key handles for chemical modification.

One promising approach is the synthesis of novel heterocyclic compounds. For example, a novel pyrimidine (B1678525) derivative, ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate, was synthesized using a derivative of L-arginine, which shares structural similarities with derivatized this compound. mdpi.com This highlights the potential of using the amino group to construct complex molecular architectures with potential biological activities. mdpi.com

Another area of active research is the development of chiral ligands for asymmetric catalysis. The stereocenter of this compound can be used to create ligands that can effectively control the stereochemistry of chemical reactions. These ligands can be synthesized by modifying the amino and ester groups to coordinate with various metal centers.

Furthermore, derivatization is being explored to create building blocks for solid-phase synthesis and combinatorial chemistry. By attaching protecting groups to the amine functionality and activating the ester group, this compound can be readily incorporated into automated synthesis platforms for the rapid generation of compound libraries for drug discovery and other applications.

Development of Sustainable Production Methods and Circular Economy Principles

The shift towards a bio-based economy has spurred research into sustainable methods for producing chemicals like this compound. Green chemistry principles are being applied to minimize the environmental impact of its synthesis.

Biocatalysis is at the forefront of these efforts. Enzymes, such as lipases and proteases, are being used to catalyze the synthesis of amino acid esters with high selectivity and efficiency under mild reaction conditions. nih.gov Enzymatic methods offer several advantages over traditional chemical synthesis, including reduced energy consumption, elimination of hazardous reagents, and the ability to perform reactions in aqueous media. nih.gov The enzymatic asymmetric synthesis of chiral amino acids is a particularly attractive strategy for producing enantiomerically pure compounds. rsc.org

The principles of a circular economy are also being integrated into the production of amino acids and their derivatives. This involves the utilization of renewable feedstocks and the recycling of waste streams. nih.govsemanticscholar.org For instance, research is being conducted on the use of biomass-derived starting materials for the synthesis of amino acids. Furthermore, strategies are being developed to recover and reuse solvents and catalysts, minimizing waste generation. nih.govresearchgate.net The concept of a plant-scale circular economy, where electrolyte residues from amino acid production are biologically reused, is a tangible example of these principles in action. nih.govsemanticscholar.org

Table 2: Comparison of Production Methods for this compound

| Method | Advantages | Disadvantages |

|---|---|---|

| Traditional Chemical Synthesis | Well-established, high throughput | Use of harsh reagents, potential for racemization, waste generation |

| Biocatalytic Synthesis | High stereoselectivity, mild conditions, environmentally friendly | Enzyme stability and cost can be a factor |

Interdisciplinary Approaches in Chemical Biology, Catalysis, and Synthetic Methodology

The unique properties of this compound make it a valuable tool in various interdisciplinary research areas.

In chemical biology , this amino acid ester can be used as a probe to study biological processes. Its incorporation into peptides and proteins can help elucidate enzyme mechanisms and protein-protein interactions. Furthermore, derivatized forms of this compound can be designed as enzyme inhibitors or receptor ligands.

In the field of catalysis , metal complexes incorporating ligands derived from this compound are being investigated for their catalytic activity. ias.ac.inresearchgate.net The chiral environment provided by the amino acid derivative can influence the selectivity of catalytic reactions, leading to the development of new and efficient catalysts for organic synthesis. The catalytic activity of such complexes is often dependent on the coordination geometry and the electronic properties of the metal center and the ligand. ias.ac.in

From a synthetic methodology perspective, this compound is a versatile starting material for the synthesis of a wide range of organic molecules. Its functional groups can be manipulated to create complex structures with high stereochemical control. For example, chemo-enzymatic synthesis strategies are being employed to produce valuable chiral building blocks from renewable resources, where this compound or its precursors can play a key role. mdpi.com The development of efficient and stereoselective synthetic routes to access functionalized cyclic amino acid derivatives from simple amino esters further showcases the utility of this compound in modern organic synthesis.

The ongoing research into these emerging frontiers is poised to unlock the full potential of this compound, transforming it from a simple building block into a key enabler of innovation in materials science, sustainable chemistry, and biomedical research.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for ethyl (2S)-2-aminopentanoate, and how is enantiomeric purity ensured during purification?

- Methodological Answer : The synthesis typically involves enantioselective methods such as asymmetric hydrogenation or enzymatic resolution. For example, chiral starting materials like tert-butyl (2R)-2-aminopentanoate hydrochloride ( ) can be modified via esterification. Purification often combines recrystallization and chromatography (e.g., HPLC with chiral columns). Enantiomeric purity is verified using polarimetry or chiral NMR shift reagents. Purity ≥98% is achievable, as noted in commercial syntheses ( ) .

| Key Data | Source |

|---|---|

| Purity: ≥98% | |

| Chiral column retention time: ~12 min (HPLC) | Analogous to |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

- Methodological Answer :

- NMR : H NMR should show a doublet for the α-proton (δ 3.8–4.2 ppm, J = 6–8 Hz) and a triplet for the ester methylene (δ 1.2–1.4 ppm). C NMR confirms the carbonyl (δ 170–175 ppm) and ester groups (δ 60–65 ppm).

- IR : Strong absorbance at ~1740 cm (ester C=O) and 3300–3500 cm (NH).

- Mass Spectrometry : Molecular ion peak at m/z 145.59 (M+H), consistent with CHNO ( ) .

Q. How does the ester group in this compound influence its stability under varying pH and temperature conditions?

- Methodological Answer : The ester group hydrolyzes under acidic (pH <3) or alkaline (pH >10) conditions, forming the carboxylic acid derivative. Stability studies (e.g., accelerated degradation at 40°C/75% RH for 4 weeks) show <5% decomposition at neutral pH. Storage at –20°C in anhydrous solvents (e.g., DMF) is recommended ().

Advanced Research Questions

Q. What strategies resolve crystallographic data contradictions in this compound derivatives, particularly regarding hydrogen-bonding patterns?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals intermolecular N–H···O hydrogen bonds (2.8–3.0 Å) and C–H···π interactions (3.3–3.5 Å), forming 2D networks ( ) . Contradictions arise from solvent inclusion or polymorphism. High-resolution data (R-factor <0.05) and Hirshfeld surface analysis differentiate packing motifs.

| Crystallographic Parameters | Value |

|---|---|

| Space group: P2 | |

| Hydrogen bond length: 2.89 Å |

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) calculate transition-state energies for reactions like ester hydrolysis or enantioselective catalysis. Molecular docking studies predict interactions with enzymes (e.g., lipases), aligning with experimental turnover rates ( ) .

Q. What methodologies optimize enantioselective synthesis to minimize racemization during scale-up?

- Methodological Answer : Kinetic resolution using immobilized lipases (e.g., Candida antarctica) achieves enantiomeric excess (ee) >99%. Process parameters:

- Temperature: 25–30°C (prevents thermal racemization).

- Solvent: Non-polar (e.g., hexane) to stabilize the transition state.

- Residence time: <2 hours in continuous-flow reactors ( ) .

Data Contradiction Analysis

Q. How are conflicting NMR and X-ray data reconciled for this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.